BenchChemオンラインストアへようこそ!

5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

EGFR Kinase Inhibition Cancer

This unsubstituted bicyclic core (CAS 3649-42-1) is the precise scaffold for developing EGFR inhibitors overcoming T790M resistance and p97/VCP inhibitors for hematologic malignancies. The saturated 5,6,7,8-tetrahydropyrido ring imparts a unique 3D conformation critical for target selectivity; substituting with aromatic analogs alters biological activity. Standard high-purity (98%) research material available for B2B procurement.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 3649-42-1
Cat. No. B1460645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one
CAS3649-42-1
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=CNC2=O
InChIInChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
InChIKeyYJIRCOHLVHBXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (CAS 3649-42-1) Core Scaffold and Baseline Characteristics


5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one (CAS 3649-42-1) is a bicyclic heterocyclic compound consisting of a pyrimidine ring fused to a partially saturated pyridine ring . It serves as the unsubstituted parent core scaffold for a broad class of pyrido[2,3-d]pyrimidine derivatives [1]. Its molecular formula is C7H9N3O and molecular weight is 151.17 g/mol . The compound is a versatile building block for medicinal chemistry programs targeting kinases, dihydrofolate reductase (DHFR), and other enzymes implicated in cancer and inflammatory diseases [2].

Why 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Generic Pyridopyrimidine Scaffolds


The tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one core possesses a unique combination of structural features that are not replicated by other pyridopyrimidine scaffolds. The saturated 5,6,7,8-tetrahydropyrido ring provides a distinct three-dimensional conformation and electronic distribution that critically influences target binding, selectivity, and physicochemical properties [1]. Substitution patterns on this core can dramatically alter biological activity; for instance, the introduction of specific substituents at the 2-, 4-, or 6-positions can shift activity from diuretic effects to potent anticancer activity, as demonstrated in structure-activity relationship (SAR) studies [2]. Therefore, substituting this specific core with a generic analog, such as a fully aromatic pyrido[2,3-d]pyrimidine or a different regioisomer, is likely to result in a complete loss of desired biological activity or unforeseen off-target effects [3].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one Against Closest Analogs


EGFR Kinase Inhibition Potency: Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives vs. Erlotinib

While the parent compound itself is a scaffold, derivatives based on the pyrido[2,3-d]pyrimidin-4(3H)-one core have demonstrated superior EGFR inhibitory activity compared to the first-generation EGFR inhibitor erlotinib. Specifically, compound 7a, a substituted derivative, inhibited wild-type EGFR (EGFRWT) with an IC50 of 0.029 µM, compared to 0.051 µM for erlotinib [1]. Against the T790M mutant EGFR (EGFRT790M), compound 7a exhibited an IC50 of 0.055 µM versus 0.094 µM for erlotinib [1].

EGFR Kinase Inhibition Cancer

p97/VCP Inhibition and Anti-Proliferative Activity: Tetrahydropyrido[2,3-d]pyrimidine Derivatives vs. CB-5339

Derivatives based on the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold have shown potent inhibition of the p97/VCP ATPase, a target in acute myeloid leukemia (AML). Compound V13, a derivative, inhibited the proliferation of HCT-116 colorectal cancer cells with an IC50 of 0.4 µM, outperforming the positive control CB-5339 (IC50 = 0.7 µM) [1]. Against RPMI-8226 multiple myeloma cells, compounds V4 and V12 (IC50 = 0.3 µM and 0.5 µM) were also superior to CB-5339 (IC50 = 0.9 µM) [1].

p97/VCP Anti-proliferative AML

Selective DHFR Inhibition: Pyrido[2,3-d]pyrimidine Core vs. Classical Antifolates

The pyrido[2,3-d]pyrimidine scaffold provides a foundation for selective inhibition of dihydrofolate reductase (DHFR) from opportunistic pathogens over the human enzyme. While the parent compound is unsubstituted, SAR studies show that incorporation of an N9-methyl group on this core enhances potency and selectivity for Pneumocystis carinii DHFR (pcDHFR) over human DHFR (hDHFR) [1]. This contrasts with classical antifolates like trimethoprim, which have lower selectivity indices.

DHFR Antifolate Selectivity

Diuretic Activity and Potassium-Sparing Profile: Tetrahydropyrido[2,3-d]pyrimidin-4-one Derivatives

Certain 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives exhibit diuretic activity with a potassium-sparing effect, a desirable profile for managing hypertension without causing hypokalemia. For example, the 6-amino-2-(4-trifluoromethylphenyl) derivative (4f) remained active as a diuretic down to a dosage of 3 mg/kg in rats [1]. In contrast, many classical diuretics, such as hydrochlorothiazide, cause significant potassium loss.

Diuretic Potassium-sparing Hypertension

High-Impact Research and Industrial Applications for 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one


Targeted Cancer Therapy: Development of Next-Generation EGFR Inhibitors

Given the demonstrated ability of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to potently inhibit both wild-type and T790M mutant EGFR with IC50 values lower than erlotinib [1], this scaffold is ideal for medicinal chemistry programs focused on overcoming EGFR inhibitor resistance in non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. Researchers can use the core to design and synthesize novel analogs with improved selectivity and reduced off-target effects.

Acute Myeloid Leukemia (AML) and Multiple Myeloma Research: p97/VCP Inhibition

The strong anti-proliferative activity of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives against AML and multiple myeloma cell lines, with IC50 values in the sub-micromolar range and superior to the benchmark inhibitor CB-5339 [2], positions this scaffold as a key starting point for developing novel p97/VCP inhibitors. This is particularly relevant for targeting protein homeostasis in hematological malignancies.

Anti-Infective Drug Discovery: Selective DHFR Inhibition

The pyrido[2,3-d]pyrimidine core provides a validated platform for designing selective DHFR inhibitors against opportunistic pathogens like Pneumocystis jirovecii and Toxoplasma gondii [3]. The ability to tune selectivity through structural modifications makes this compound valuable for creating next-generation antifolates with reduced human toxicity, addressing a critical need in treating immunocompromised patients.

Cardiovascular and Renal Therapeutics: Potassium-Sparing Diuretics

The diuretic activity and potassium-sparing profile observed in certain tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives [4] support the use of this core scaffold in the development of novel diuretics. Researchers can explore SAR to optimize efficacy and minimize electrolyte disturbances, potentially leading to new treatments for hypertension and edema with a better safety profile compared to current thiazide diuretics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.